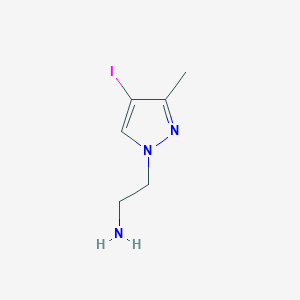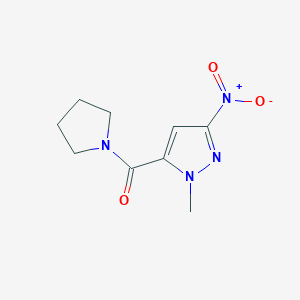
2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)ethanamine is a chemical compound with the molecular formula C6H10IN3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms. The presence of an iodine atom and a methyl group on the pyrazole ring, along with an ethanamine side chain, makes this compound unique and of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)ethanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-iodo-3-methyl-1H-pyrazole with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)ethanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The ethanamine side chain can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-(4-azido-3-methyl-1H-pyrazol-1-yl)ethanamine, while oxidation with potassium permanganate can produce 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)ethanoic acid .
Scientific Research Applications
2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)ethanamine involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-1-(pyridin-3-ylmethyl)pyrazole
- 1-Cyclopentyl-4-iodo-1H-pyrazole
- 4-Iodo-1-methyl-1H-pyrazole-5-carboxylic acid methyl ester
- 4-Iodo-1-methylpyridin-2(1H)-one
Uniqueness
2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)ethanamine is unique due to its specific substitution pattern and the presence of the ethanamine side chain.
Properties
Molecular Formula |
C6H10IN3 |
|---|---|
Molecular Weight |
251.07 g/mol |
IUPAC Name |
2-(4-iodo-3-methylpyrazol-1-yl)ethanamine |
InChI |
InChI=1S/C6H10IN3/c1-5-6(7)4-10(9-5)3-2-8/h4H,2-3,8H2,1H3 |
InChI Key |
JURPYFDWFOEBED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1I)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-acetyl-3-(difluoromethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B10910570.png)
![1-(carboxymethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B10910571.png)
![1-cyclopentyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B10910577.png)

![4-methyl-3,5-bis(4-methylphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10910599.png)

![N-(naphthalen-1-yl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10910613.png)

![2-[4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B10910621.png)


![N-(2-chlorophenyl)-1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10910632.png)
![N'-[(E)-(3-nitrophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide](/img/structure/B10910641.png)
![N-ethyl-2-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10910649.png)
